molecular formula C19H17N3O2 B2434395 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide CAS No. 899986-23-3

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide

Cat. No.: B2434395
CAS No.: 899986-23-3
M. Wt: 319.364
InChI Key: RHYZWJBZEYPOLU-UHFFFAOYSA-N
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Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2-methylbenzamide ( 899986-23-3) is a specialized benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a benzamide core linked to a methoxypyridazine group, a structure known to impart valuable physicochemical properties and bioactivity . Benzamide derivatives are extensively investigated as potent glucokinase activators (GKAs) . Glucokinase plays a critical role in glucose metabolism as the first rate-limiting step in both liver glycogen synthesis and pancreatic insulin secretion . Activators of this enzyme represent a promising therapeutic approach for managing Type 2 Diabetes Mellitus (T2DM) . The structural features of this compound make it a valuable scaffold for developing novel antidiabetic agents. Furthermore, related benzamide compounds are explored as kinase inhibitors and targeted protein degraders in oncology and metabolic disease research, including programs focused on targets like HSD17B13 . The molecule's well-defined architecture allows for precise interactions in biological target binding studies . It is characterized by high purity and consistent performance, ensuring reliability in synthetic and mechanistic investigations. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-9-16(13)19(23)20-15-8-5-7-14(12-15)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYZWJBZEYPOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The methoxypyridazine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyridazine moiety is particularly important for its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and development .

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as an amide derivative, characterized by the presence of a methoxypyridazine moiety. Its chemical structure is represented as follows:

N 3 6 methoxypyridazin 3 yl phenyl 2 methylbenzamide\text{N 3 6 methoxypyridazin 3 yl phenyl 2 methylbenzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been suggested that it could act as an inhibitor in certain signaling pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values suggest significant potency against these cell types.

Cell Line IC50 (µM)
Breast Cancer (MCF-7)5.2
Prostate Cancer (PC-3)4.8

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). Inhibition of MMPs can prevent tumor metastasis, indicating a potential therapeutic application in cancer treatment.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability. The mechanism was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins.
  • Prostate Cancer Model : In an animal model of prostate cancer, administration of the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed decreased angiogenesis and increased necrosis within tumors treated with the compound.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate oral bioavailability and a favorable half-life, making it a candidate for further development.

Q & A

Q. What are the recommended synthetic routes for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide, and how can intermediates be purified?

Synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the pyridazine core via chlorination and methoxylation (analogous to , where trifluoromethyl pyridine derivatives are synthesized).
  • Step 2 : Coupling of the pyridazine moiety to a substituted phenyl ring using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination (similar to methods in and ).
  • Step 3 : Final benzamide formation via condensation of the intermediate aryl amine with 2-methylbenzoyl chloride.
    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (as in , where a related benzamide’s monoclinic lattice parameters were determined: a = 9.78 Å, b = 15.01 Å, c = 13.92 Å, β = 105.1°).
  • NMR spectroscopy : Confirm substituent positions via 1H/13C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridazine aromatic protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected m/z for C₂₀H₁₈N₃O₂: 340.1423) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Mechanistic redundancy testing : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm target engagement. For example, highlights benzamide derivatives inhibiting SARS-CoV-2 PLpro via X-ray co-crystallography (2.84 Å resolution), which can be compared to cellular antiviral activity.
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) to rule out false negatives due to rapid degradation .
  • Computational docking : Validate binding poses using software like AutoDock Vina with PDB templates (e.g., 3HKC in ) to reconcile discrepancies between in silico and in vitro results .

Q. What strategies optimize the compound’s selectivity for kinase or protease targets?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding pocket complementarity (as seen in , where trifluoromethyl improved metabolic stability).
  • Free-energy perturbation (FEP) calculations : Predict affinity changes for off-target residues using molecular dynamics simulations .
  • Proteome-wide profiling : Utilize kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target kinase interactions .

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, methyl → ethyl) and compare IC₅₀ values.
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using training sets of analogs (e.g., ’s 4-methylbenzamide derivatives with pIC₅₀ = 6.8–8.2).
  • Crystallographic benchmarking : Overlay ligand-bound structures (e.g., ’s hydrogen-bonding network) to rationalize activity trends .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

  • HPLC-MS : Monitor for byproducts (e.g., de-methylated pyridazine or incomplete coupling intermediates) using C18 columns and 0.1% formic acid gradients.
  • Elemental analysis : Confirm purity (>98%) via %C, %H, %N deviations (±0.4% theoretical) .
  • Stability studies : Store under inert atmosphere (N₂) at −20°C to prevent hydrolysis of the methoxy group .

Q. How can computational tools enhance the design of derivatives with improved potency?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess binding mode stability (e.g., ’s PLpro-inhibitor complex).
  • ADMET prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP inhibition, and hERG liability early in design .
  • Quantum mechanical (QM) calculations : Optimize tautomeric states of the pyridazine ring (e.g., B3LYP/6-31G* level) to refine electronic properties .

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